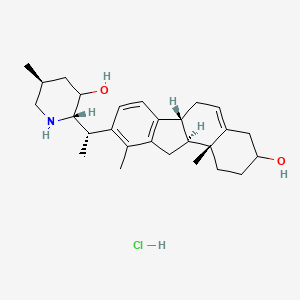
4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CD367は、樹状細胞免疫受容体としても知られており、カルシウム依存性レクチンファミリーに属するII型膜貫通糖タンパク質です。主に単球、マクロファージ、樹状細胞、好中球、およびB細胞に発現します。 CD367は、免疫応答を調節し、樹状細胞の分化に影響を与えることで、免疫系において重要な役割を果たします .
2. 製法
合成経路と反応条件: CD367の調製には、組換えタンパク質発現技術が用いられます。CD367をコードする遺伝子は発現ベクターにクローニングされ、その後、大腸菌などの宿主細胞に導入されます。宿主細胞は、CD367タンパク質を発現するために特定の条件下で培養されます。 その後、タンパク質はアフィニティークロマトグラフィー技術を用いて精製されます .
工業生産方法: 工業的な環境では、CD367の生産は、同様の組換えタンパク質発現プロトコルに従いますが、規模が大きくなります。バイオリアクターを使用して宿主細胞を培養し、タンパク質を収穫して、大規模なクロマトグラフィーシステムを使用して精製します。 生産プロセスは、CD367タンパク質の高い収量と純度を確保するために最適化されています .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of CD367 involves recombinant protein expression techniques. The gene encoding CD367 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the CD367 protein. The protein is then purified using affinity chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of CD367 follows similar recombinant protein expression protocols but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the CD367 protein .
化学反応の分析
反応の種類: CD367は、従来の化学反応ではなく、さまざまな生化学的相互作用を起こします。 マンノースやフコースなどの炭水化物と結合し、カルシウム依存的にN-アセチルグルコサミンと弱く相互作用します .
一般的な試薬と条件: CD367と炭水化物の相互作用は、カルシウムイオンの存在によって促進されます。 結合は生理的条件下、通常はpH約7.4の緩衝液中で起こります .
生成される主要な生成物: CD367相互作用の主な結果は、免疫応答の調節です。 リガンドに結合すると、CD367はB細胞受容体媒介性のカルシウム動員とタンパク質チロシンリン酸化を阻害することができます .
4. 科学研究への応用
CD367は、特に免疫学および細胞生物学において、科学研究に重要な用途があります。樹状細胞機能、免疫応答調節、および抗原提示を研究するために使用されます。CD367は、自己免疫疾患、感染症、およびがん免疫療法における研究の標的でもあります。 CD8 + T細胞に抗原をクロス提示する役割は、ワクチンや免疫療法の開発に役立つ貴重なツールとなっています .
科学的研究の応用
CD367 has significant applications in scientific research, particularly in immunology and cell biology. It is used to study dendritic cell functions, immune response regulation, and antigen presentation. CD367 is also a target for research in autoimmune diseases, infectious diseases, and cancer immunotherapy. Its role in cross-presenting antigens to CD8+ T cells makes it a valuable tool for developing vaccines and immunotherapies .
作用機序
CD367は、病原体または細胞の表面にある特定の炭水化物に結合する受容体として機能します。この結合は、免疫応答を調節する細胞内シグナル伝達経路を引き起こします。CD367は、その細胞質ドメインに免疫受容体チロシンベース阻害モチーフを含んでおり、SHP-1やSHP-2などのホスファターゼを動員します。 これらのホスファターゼはシグナル伝達経路を阻害し、免疫細胞の活性化とサイトカイン産生の抑制につながります .
類似の化合物:
- CLEC4A (C型レクチン ドメイン ファミリー 4 メンバー A)
- CLEC4C (C型レクチン ドメイン ファミリー 4 メンバー C)
- CLEC7A (C型レクチン ドメイン ファミリー 7 メンバー A)
比較: CD367は、さまざまな炭水化物に結合する能力と、免疫応答を阻害する役割においてユニークです。CLEC4AやCLEC4Cなどの他のC型レクチン受容体も炭水化物に結合しますが、リガンド特異性と機能が異なります。
類似化合物との比較
- CLEC4A (C-type lectin domain family 4 member A)
- CLEC4C (C-type lectin domain family 4 member C)
- CLEC7A (C-type lectin domain family 7 member A)
Comparison: CD367 is unique in its ability to bind to a wide range of carbohydrates and its role in inhibiting immune responses. While other C-type lectin receptors, such as CLEC4A and CLEC4C, also bind to carbohydrates, they have different ligand specificities and functions.
特性
CAS番号 |
107430-51-3 |
|---|---|
分子式 |
C25H26O2 |
分子量 |
358.5 g/mol |
IUPAC名 |
4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid |
InChI |
InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27) |
InChIキー |
KBUHKLGVLUHYJL-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
正規SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
| 107430-51-3 | |
同義語 |
4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid 4-TTAB CD 367 CD-367 SR 3961 SR-3961 SR3961 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


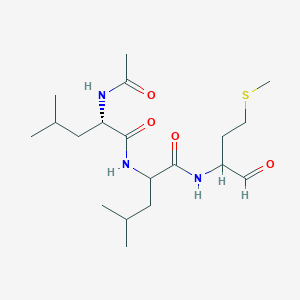
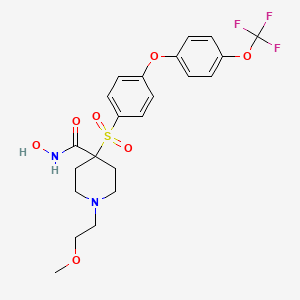
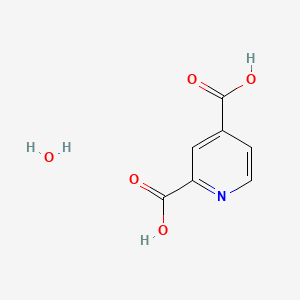

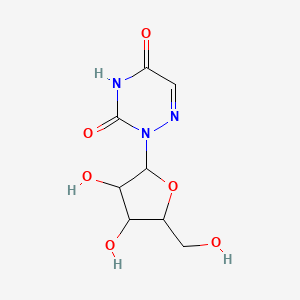
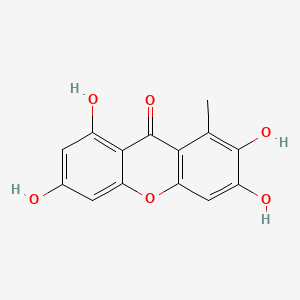
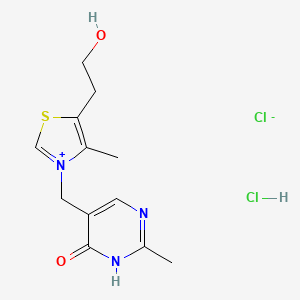
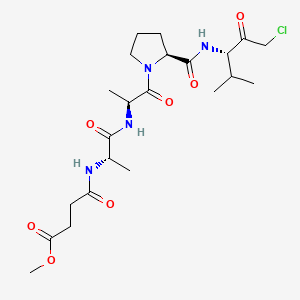
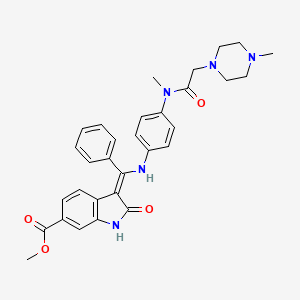
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)


